2-Methyl-2,4-pentane-d12-diol
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Overview
Description
2-Methyl-2,4-pentane-d12-diol is a deuterated form of 2-Methyl-2,4-pentanediol. It is a colorless, odorless, and viscous liquid. This compound is commonly used as a solvent, plasticizer, and intermediate in the synthesis of various chemicals. The deuterated form is particularly useful in scientific research due to its unique isotopic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-2,4-pentane-d12-diol is synthesized by the hydrogenation of diacetone alcohol. The reaction involves the reduction of diacetone alcohol in the presence of a suitable catalyst, typically palladium on carbon, under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
Industrial production of this compound follows a similar route to its laboratory synthesis but on a larger scale. The process involves the continuous hydrogenation of diacetone alcohol in a fixed-bed reactor. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,4-pentane-d12-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be further reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for halogenation reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkanes.
Substitution: Halides or amines.
Scientific Research Applications
2-Methyl-2,4-pentane-d12-diol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various chemical reactions.
Biology: Employed in protein crystallography as a precipitant and cryoprotectant due to its ability to stabilize proteins.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of coatings, cleansers, cosmetics, solvents, lubricants, and hydraulic fluids.
Mechanism of Action
The mechanism of action of 2-Methyl-2,4-pentane-d12-diol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. Its amphiphilic nature allows it to interact with both polar and nonpolar molecules, making it effective in stabilizing proteins and other biomolecules . The compound can bind to various sites on protein secondary structures, including alpha helices and beta sheets, thereby influencing their stability and function .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2,4-pentanediol:
4-Hydroxy-4-methyl-2-pentanone-d12: Another deuterated compound with similar properties.
Hexylene glycol: A common name for 2-Methyl-2,4-pentanediol, used in various industrial applications.
Uniqueness
2-Methyl-2,4-pentane-d12-diol is unique due to its deuterated nature, which makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other isotopic labeling studies. The presence of deuterium atoms enhances the compound’s stability and provides valuable insights into reaction mechanisms and molecular interactions .
Properties
IUPAC Name |
1,1,1,2,3,3,5,5,5-nonadeuterio-4-(trideuteriomethyl)pentane-2,4-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-5(7)4-6(2,3)8/h5,7-8H,4H2,1-3H3/i1D3,2D3,3D3,4D2,5D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTBMSDMJJWYQN-WWKUACGSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
284474-72-2 |
Source
|
Record name | 284474-72-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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